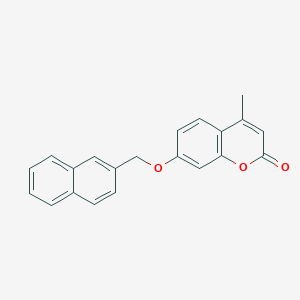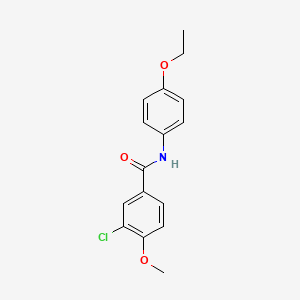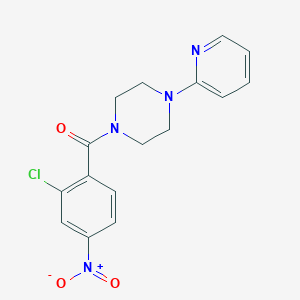
1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine, commonly known as CNB-001, is a novel compound that has shown potential in treating various neurological disorders. It is a small molecule that has been synthesized and extensively studied for its pharmacological properties.
作用機序
CNB-001 exerts its neuroprotective effects by modulating various signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and anti-inflammatory genes. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, CNB-001 has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which play a role in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce oxidative stress and inflammation, and enhance neuronal survival and regeneration. It has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.
実験室実験の利点と制限
One of the main advantages of CNB-001 is its potential as a neuroprotective agent for the treatment of various neurological disorders. It has been extensively studied in preclinical models, and its safety and efficacy profile make it a promising candidate for further development. However, there are some limitations to its use in lab experiments. For example, the synthesis method for CNB-001 is complex and requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling and storage.
将来の方向性
There are several future directions for the development of CNB-001. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further preclinical studies are needed to fully understand the pharmacological properties of CNB-001 and its potential as a therapeutic agent. Clinical trials are also needed to evaluate the safety and efficacy of CNB-001 in humans. Finally, the development of novel formulations and delivery methods may improve the bioavailability and therapeutic potential of CNB-001.
Conclusion:
In conclusion, CNB-001 is a novel compound with potential as a neuroprotective agent for the treatment of various neurological disorders. It has been extensively studied for its pharmacological properties, and its safety and efficacy profile make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
合成法
CNB-001 is synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with 2-pyridylmethylamine and subsequent cyclization with phosgene. The final product is obtained after purification and isolation.
科学的研究の応用
CNB-001 has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-14-11-12(21(23)24)4-5-13(14)16(22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPWGSFRTDJEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Chloro-4-nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)
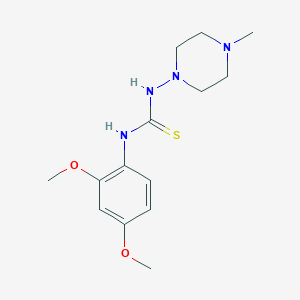
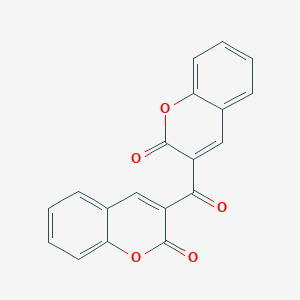
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
